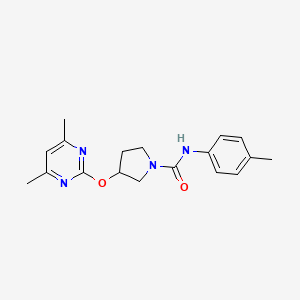

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJYHYHRHYDFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2O2

- Molecular Weight : 288.35 g/mol

- CAS Number : Not specified in the literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety is significant as it often enhances the compound's affinity for specific targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing pyrimidine structures have shown efficacy against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). In a study, a related compound demonstrated an EC50 value of 6.7 μM against HCV, indicating a promising antiviral profile .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. A study involving pyrimidine derivatives revealed that modifications at the C-2 and N-3 positions significantly enhanced reverse transcriptase inhibitory activity, which is crucial for targeting cancer cell proliferation . Additionally, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines at sub-micromolar concentrations .

Study 1: Antiviral Efficacy

A recent investigation evaluated a series of pyrimidine-based compounds for their antiviral activity against RSV. The study found that certain modifications led to increased potency, with some compounds achieving EC50 values as low as 0.12 mmol/L compared to standard antiviral agents .

Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, including MCF-7 and U-937. The results indicated that these compounds exhibited significant growth inhibition, with IC50 values ranging from 0.65 to 2.41 μM, highlighting their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Observations:

- Electron-Deficient vs. Electron-Rich Groups: The target compound’s pyrimidin-2-yloxy group is electron-withdrawing, contrasting with the morpholinopyridine group in ’s compound, which has electron-donating properties. This difference may influence binding to biological targets or metal ions .

- Lipophilicity : The p-tolyl group in the target compound enhances lipophilicity compared to the hydroxymethyl-pyrrolidine substituent in ’s derivative, suggesting better membrane permeability but poorer aqueous solubility .

- Chelation Potential: The naphthalen-2-ol ligand in exhibits stronger chelation due to its phenolic oxygen and extended aromatic system, unlike the target compound’s pyrimidinyloxy group .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify intermediates via column chromatography (60–120 mesh silica) .

Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

Q. Table 1: Expected Spectral Peaks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrrolidine CH₂ | 1.8–3.5 | 25–45 |

| Pyrimidine C-O | - | 155–160 |

| p-Tolyl CH₃ | 2.3 (s) | 21.5 |

Advanced: How can contradictions in observed vs. predicted NMR data be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or conformational dynamics. Mitigation strategies:

Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may stabilize specific tautomers .

Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic exchange broadening .

DFT Calculations : Use Gaussian or ORCA to model predicted shifts and compare with experimental data .

Example : If pyrimidine ring protons show unexpected splitting, assess rotational barriers around the C-O bond using NOESY .

Advanced: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

Design assays based on structural analogs (e.g., pyrimidine derivatives with kinase inhibition):

Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .

Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa cells after 24-hour exposure .

Cytotoxicity : Perform MTT assays (48–72 hours) with EC₅₀ calculations .

Q. Table 2: Example Bioactivity Data (Hypothetical)

| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 ± 0.12 | Gefitinib (0.03) |

| Cytotoxicity | HeLa | 12.8 ± 1.5 | Doxorubicin (0.1) |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Refer to safety data for structurally related pyrrolidine-carboxamides :

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- First Aid :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine ring modifications?

Methodological Answer:

Focus on systematic substitutions to identify pharmacophores:

Pyrimidine Substituents : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the 4/6 positions .

Pyrrolidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl, hydroxymethyl) to assess steric effects .

Bioisosteric Replacement : Replace the pyrimidine ring with triazine or pyridine to evaluate binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.